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molecular formula C13H10ClIN2S B8449201 1-Methyl-4-(6-chlor-benzothiazol-2-yl)pyridinium iodide

1-Methyl-4-(6-chlor-benzothiazol-2-yl)pyridinium iodide

Cat. No. B8449201
M. Wt: 388.65 g/mol
InChI Key: NOKALULCOJPCJL-UHFFFAOYSA-M
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Patent
US07655767B2

Procedure details

10 parts of the compound obtained in example 6 and 7 parts of dimethylsulfate are stirred at 100° C. for 30 minutes. At room temperature, 100 parts of water and 12 parts of potassium iodide are added and the product filtered. The product is washed with water and dried to yield 11 parts of 1-methyl-4-(6-chlor-benzothiazol-2-yl)pyridinium iodide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]2[N:6]=[C:7]([C:9]3[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=3)[S:8][C:4]=2[CH:3]=1.[CH3:17]OS(OC)(=O)=O.[I-:24].[K+]>O>[I-:24].[CH3:17][N+:12]1[CH:11]=[CH:10][C:9]([C:7]2[S:8][C:4]3[CH:3]=[C:2]([Cl:1])[CH:16]=[CH:15][C:5]=3[N:6]=2)=[CH:14][CH:13]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(N=C(S2)C2=CC=NC=C2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product filtered
WASH
Type
WASH
Details
The product is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[I-].C[N+]1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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